molecular formula C8H9ClN2O2 B181208 2-Chloro-N,N-dimethyl-4-nitroaniline CAS No. 6213-19-0

2-Chloro-N,N-dimethyl-4-nitroaniline

Cat. No.: B181208
CAS No.: 6213-19-0
M. Wt: 200.62 g/mol
InChI Key: OZKAWTHGBGLZKC-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,N-dimethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N,N-dimethylaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Another method involves the acylation of p-nitroaniline followed by methylation. In this process, p-nitroaniline is first reacted with a chloroacetic agent to form an intermediate, which is then methylated using dimethyl sulfate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups on the nitrogen can be oxidized to form N-oxides.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Major Products Formed

    Reduction: 2-Chloro-N,N-dimethyl-4-phenylenediamine.

    Substitution: 2-Substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

Scientific Research Applications

2-Chloro-N,N-dimethyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but lacks the dimethyl groups on the nitrogen.

    4-Nitroaniline: Lacks both the chlorine and dimethyl groups.

    2-Chloro-N-methyl-4-nitroaniline: Similar but has only one methyl group on the nitrogen.

Uniqueness

2-Chloro-N,N-dimethyl-4-nitroaniline is unique due to the presence of both the chlorine and nitro groups on the aromatic ring, as well as the dimethyl substitution on the nitrogen.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKAWTHGBGLZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064136
Record name N,N-Dimethyl-4-nitro-2-chloroaniline
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-19-0
Record name 2-Chloro-N,N-dimethyl-4-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-N,N-dimethyl-4-nitro-
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Record name Benzenamine, 2-chloro-N,N-dimethyl-4-nitro-
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Record name N,N-Dimethyl-4-nitro-2-chloroaniline
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Record name 2-chloro-N,N-dimethyl-4-nitroaniline
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Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-fluoronitrobenzene (3.0 g, 17.1 mmol), dimethylamine hydrochloride (1.53 g, 18.8 mmol) and K2CO3 (4.96 g, 35.9 mmol) in Me2SO (20 mL) was heated in a sealed tube at 105° C. for 18 h. On cooling the reaction mixture was poured into water (200 mL) and extracted with EtOAc. The combined organics were washed with brine, dried on MgSO4, filtered, and evaporated to give 3.47 g of 3-chloro-4-(dimethylamino) nitrobenzene as a yellow solid. An aliquot of this (3.4 g, 16.95 mmol) was dissolved in 20 mL of EtOH/AcOH (1:1, v/v) with warming. Iron powder (−325 mesh, 9.5 g, 170 mmol) was added in small portions. The mixture was then heated on a steam bath for 30 min. The mixture was cooled, filtered through a pad of celite and the filtrate was evaporated to give 3.33 g of 3-chloro-4-(dimethylamino)aniline as a dark solid. A solution of this compound in EtOH (10 mL) was treated with HNO3 (69% aq, 2.6 mL, 40.6 mmol) dropwise, followed by cyanamide (50% solution in water, 5.3 mL, 67.78 mmol). After heating for 18 h at reflux the reaction mixture was cooled to room temperature, poured into Et2O (100 ml) and basified with NaOH solution (2 N, 100 mL). The ethereal layer was separated. The aqueous phase was extracted with Et2O. The combined organic phases were washed with brine, dried on MgSO4, filtered, and evaporated to give a black oil, which solidified on standing to afford 1.6 g of the title compound. RP-HPLC: tR=12.7 min (10-70% MeCN in 0.1% aq CF3COOH over 20 min, 1 mL/min, purity >95%). 1H-NMR (CD3OD) δ: 2.68 (s, 3H, CH3), 2.70 (s, 3H, CH3), 2.75 (s, 6H, CH3), 7.05 (d, 1H, J=5.1 Hz), 7.15 (d, 1H, J=8.8 Hz, pyrimidinyl-H), 7.49 (dd, 1H, J=8.8, 2.4 Hz, Ph-H), 7.94 (d, 1H, J=2.4 Hz, Ph-H), 8.43 (d, 1H, J=5.4 Hz, pyimidinyl-H). MS (ESI+) m/z=393 [M+Na] (C17H18N6O2S requires 370.4).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that N,N-dimethylformamide (DMF) can react with halogenated hydrocarbons to produce N,N-dimethylamine derivatives like 2-chloro-N,N-dimethyl-4-nitroaniline. What is the significance of using DMF in this synthesis?

A1: The research highlights the effectiveness of DMF as a reagent in nucleophilic substitution reactions to synthesize N,N-dimethylamine derivatives []. The study specifically investigates the synthesis of this compound and compares the reactivity of DMF with dimethylacetamide (DMAC). This comparison helps understand the role of DMF's structure and properties in facilitating this specific chemical transformation.

Q2: Can you elaborate on the proposed reaction mechanism for the synthesis of this compound using DMF?

A2: While the provided abstract doesn't detail the specific mechanism, it mentions that experimental findings led to the proposal of a plausible reaction pathway []. Further investigation into the full research article would be needed to elucidate the proposed mechanism, including the role of the base and the intermediates formed during the reaction. Understanding the mechanism can offer insights into optimizing reaction conditions for improved yield and selectivity.

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